molecular formula C16H20N4O2 B2355106 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide CAS No. 946302-62-1

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Cat. No. B2355106
CAS RN: 946302-62-1
M. Wt: 300.362
InChI Key: QNKUARREQSWPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound has been studied extensively for its ability to modulate certain biochemical and physiological processes, making it a promising tool for investigating various diseases and disorders.

Mechanism of Action

Target of Action

It is often used in various scientific investigations, including drug discovery, organic synthesis, and medicinal chemistry, suggesting that it may interact with multiple biological targets.

Biochemical Pathways

Given its structural properties and potential therapeutic benefits, it is likely that it interacts with several biochemical pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide in lab experiments is its ability to selectively target specific signaling pathways. This compound has been shown to be highly effective at inhibiting the activity of certain kinases, making it a valuable tool for investigating various diseases and disorders. However, one limitation of using N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is that it may have off-target effects, meaning that it could affect other signaling pathways that are not intended to be targeted.

Future Directions

There are several potential future directions for research involving N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another potential direction is to investigate its potential as a tool for investigating other diseases and disorders that involve dysregulated signaling pathways. Additionally, future research could focus on developing more selective analogs of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide that have fewer off-target effects.

Synthesis Methods

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves several steps. The first step involves the reaction of 6-methoxy-2-methylpyrimidine-4-amine with 4-nitrophenyl isobutyrate to form the corresponding nitrophenyl ester. The nitrophenyl ester is then reduced using palladium on carbon to form the corresponding amine. The final step involves the reaction of the amine with isobutyryl chloride to form N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide has been used extensively in scientific research for its ability to modulate various biochemical and physiological processes. One of the most promising applications of this compound is its use as a tool for investigating cancer. Studies have shown that N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can inhibit the growth of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10(2)16(21)20-13-7-5-12(6-8-13)19-14-9-15(22-4)18-11(3)17-14/h5-10H,1-4H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKUARREQSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

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